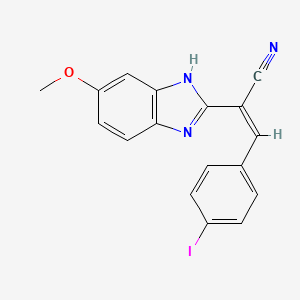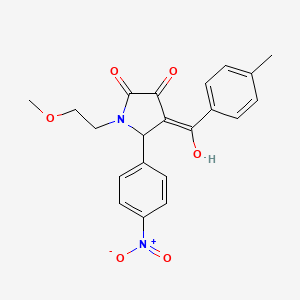![molecular formula C18H25NO4 B5357541 (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid](/img/structure/B5357541.png)
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is a member of the fenamate class of NSAIDs and was first synthesized in the 1960s.
Mécanisme D'action
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, this compound acid reduces the production of prostaglandins, leading to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation. This compound acid has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound acid has been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. This compound acid has been shown to have off-target effects, which can complicate experimental results. Additionally, its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the use of this compound acid in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of this compound acid in the treatment of other inflammatory diseases, such as rheumatoid arthritis, is an area of ongoing research.
Méthodes De Synthèse
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl cyclohexylideneacetate. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methoxybenzoyl chloride to form the desired product, this compound acid.
Applications De Recherche Scientifique
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This compound acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, this compound acid has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
2-[1-[2-(4-methoxy-N-methylanilino)-2-oxoethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19(14-6-8-15(23-2)9-7-14)16(20)12-18(13-17(21)22)10-4-3-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBARYEVSJRIUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5357468.png)
![rel-(4aS,8aR)-6-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5357474.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357479.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5357485.png)
![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)

![1-isopropyl-4-(2-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357518.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5357531.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5357536.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![2-{3-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5357563.png)